molecular formula C14H2Br10O B14278543 2,3-Bis(pentabromophenyl)oxirane CAS No. 141800-94-4

2,3-Bis(pentabromophenyl)oxirane

Cat. No.: B14278543
CAS No.: 141800-94-4
M. Wt: 985.2 g/mol
InChI Key: SHCZCOGXKWVGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(pentabromophenyl)oxirane is a brominated organic compound known for its unique chemical structure and properties It features an oxirane ring (a three-membered cyclic ether) substituted with two pentabromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(pentabromophenyl)oxirane typically involves the reaction of pentabromophenyl derivatives with epoxide precursors. One common method is the epoxidation of alkenes using peracids such as meta-chloroperoxybenzoic acid (MCPBA). The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure the formation of the oxirane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(pentabromophenyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-Bis(pentabromophenyl)oxirane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Bis(pentabromophenyl)oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various functional groups, which can interact with molecular targets and pathways in biological systems .

Comparison with Similar Compounds

Uniqueness: 2,3-Bis(pentabromophenyl)oxirane is unique due to its high bromine content, which imparts significant flame-retardant properties. Its reactivity and ability to undergo various chemical transformations make it a versatile compound in both research and industrial applications.

Properties

CAS No.

141800-94-4

Molecular Formula

C14H2Br10O

Molecular Weight

985.2 g/mol

IUPAC Name

2,3-bis(2,3,4,5,6-pentabromophenyl)oxirane

InChI

InChI=1S/C14H2Br10O/c15-3-1(4(16)8(20)11(23)7(3)19)13-14(25-13)2-5(17)9(21)12(24)10(22)6(2)18/h13-14H

InChI Key

SHCZCOGXKWVGBZ-UHFFFAOYSA-N

Canonical SMILES

C1(C(O1)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)C3=C(C(=C(C(=C3Br)Br)Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.